molecular formula C18H31BLi B1512895 S-Alpine-Hydride CAS No. 100013-07-8

S-Alpine-Hydride

Cat. No.: B1512895
CAS No.: 100013-07-8
M. Wt: 265.2 g/mol
InChI Key: MYYWMZXHGVQUHN-NPFSMDCVSA-N
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Description

S-Alpine-Hydride: Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride solution , is a specialized organoboron compound. It is widely used in organic synthesis, particularly in reductions and hydroboration reactions. This compound is known for its unique structure and reactivity, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : S-Alpine-Hydride is typically synthesized through the reaction of isopinocampheylborane with lithium hydride in an inert atmosphere. The reaction is usually carried out in anhydrous tetrahydrofuran (THF) at low temperatures to ensure the stability of the compound.

Industrial Production Methods: : On an industrial scale, the production of this compound involves the careful control of reaction conditions to achieve high purity and yield. The process requires specialized equipment to handle the reactive intermediates and to maintain an inert atmosphere throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions: : S-Alpine-Hydride is known to undergo several types of reactions, including:

  • Reduction Reactions: : It is commonly used as a reducing agent in organic synthesis.

  • Hydroboration Reactions: : It adds across carbon-carbon double bonds to form organoboranes, which can be further processed into alcohols or other functional groups.

  • Substitution Reactions: : It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions: : The reactions involving this compound typically require anhydrous conditions and the use of inert solvents like THF. Common reagents include various alkenes and alkynes for hydroboration reactions.

Major Products Formed: : The major products of reactions involving this compound include alcohols, organoboranes, and other reduced organic compounds.

Scientific Research Applications

Chemistry: : S-Alpine-Hydride is extensively used in synthetic organic chemistry for the reduction of carbonyl compounds and the hydroboration of alkenes. Its unique reactivity profile makes it a valuable reagent for complex molecule synthesis.

Biology: : In biological research, this compound is used to study enzyme mechanisms and to develop new synthetic pathways for bioactive compounds.

Industry: : this compound is used in the chemical industry for the production of fine chemicals and intermediates. Its ability to selectively reduce certain functional groups makes it an important tool in industrial processes.

Mechanism of Action

Mechanism: : The mechanism by which S-Alpine-Hydride exerts its effects involves the transfer of a hydride ion (H-) to the substrate. This transfer is facilitated by the presence of the boron atom, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved include the reduction of carbonyl groups and the addition to carbon-carbon double bonds.

Comparison with Similar Compounds

Similar Compounds: : S-Alpine-Hydride is often compared to other organoboron compounds such as 9-Borabicyclo[3.3.1]nonane (9-BBN) and Lithium aluminium hydride (LiAlH4) . While these compounds share similar reactivity patterns, this compound is unique in its ability to provide high selectivity and stability under various reaction conditions.

Uniqueness: : The unique structure of this compound, with its isopinocampheyl group, contributes to its distinct reactivity and selectivity, making it a preferred reagent in certain synthetic applications.

Properties

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYWMZXHGVQUHN-NPFSMDCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746582
Record name Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100013-07-8
Record name Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Alpine-Hydrideâ?¢ Alpine-Hydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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